molecular formula C13H11NO2 B1599533 N-(2-Pentynyl)phthalimide CAS No. 339310-24-6

N-(2-Pentynyl)phthalimide

Cat. No.: B1599533
CAS No.: 339310-24-6
M. Wt: 213.23 g/mol
InChI Key: YGFAGDNPORPFTC-UHFFFAOYSA-N
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Description

N-(2-Pentynyl)phthalimide is a chemical compound with the empirical formula C13H11NO2 and a molecular weight of 213.23 . It is also known by the synonym 1-Phthalimido-2-pentyne .


Molecular Structure Analysis

The molecular structure of this compound is represented by the SMILES string CCC#CCN1C(=O)c2ccccc2C1=O . The InChI key is YGFAGDNPORPFTC-UHFFFAOYSA-N .


Physical and Chemical Properties Analysis

This compound is a solid substance . It has a melting point range of 97-101 °C .

Scientific Research Applications

Phthalimide Derivatives in Medicinal Chemistry

Phthalimide derivatives, including compounds like N-(2-Pentynyl)phthalimide, have been extensively studied for their medicinal applications. These derivatives are recognized for their broad spectrum of pharmacological activities. They have been utilized in the design of new drug prototypes for various diseases, including AIDS, cancer, diabetes, multiple myeloma, and bacterial infections. Their application in medicinal chemistry is due to their ability to easily cross biological membranes, attributed to their lipophilic and neutral nature, making them effective for in vivo studies. This characteristic has led to the development of several phthalimide-based therapeutic agents with significant biological activities (Kushwaha & Kaushik, 2016).

Phthalimide Analogues in Anti-inflammatory and Immunomodulatory Therapies

Phthalimide analogues are well-documented for their anti-convulsant, anti-inflammatory, analgesic, hypolipidemic, and immunomodulatory activities. Specifically, their role as tumor necrosis factor-alpha (TNF-alpha) inhibitors highlights their potential in treating auto-immune disorders such as rheumatoid arthritis, Crohn's disease, and psoriasis. The development of phthalimide analogues has focused on synthesizing compounds that can modulate the inflammatory response, which is crucial in managing chronic inflammatory diseases. These findings underline the therapeutic potential of phthalimide analogues in addressing a variety of inflammatory conditions and their role in the synthesis of important therapeutic synthones (Sharma et al., 2010).

Thalidomide and its Phthalimide Derivatives in Disease Management

The resurgence of interest in thalidomide, a phthalimide derivative, for its therapeutic effects in diseases such as AIDS and graft-versus-host disease (GVHD) exemplifies the potential of phthalimide compounds in disease management. Thalidomide's effectiveness, attributed to its specific inhibitory activity on TNF-alpha production, underscores the significance of phthalimide derivatives in developing novel biological response modifiers. The modulation of TNF-alpha production is particularly relevant in conditions where its overproduction leads to adverse pathophysiological effects. This has paved the way for the creation of phthalimide analogs with enhanced activity compared to thalidomide itself, thus expanding the scope of phthalimide derivatives in therapeutic applications (Hashimoto, 1998).

Safety and Hazards

N-(2-Pentynyl)phthalimide is classified as having acute toxicity when ingested, causing skin irritation and serious eye irritation . It may also cause respiratory irritation . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area . In case of contact with skin or eyes, it is advised to wash with plenty of water .

Properties

IUPAC Name

2-pent-2-ynylisoindole-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11NO2/c1-2-3-6-9-14-12(15)10-7-4-5-8-11(10)13(14)16/h4-5,7-8H,2,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGFAGDNPORPFTC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC#CCN1C(=O)C2=CC=CC=C2C1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60429051
Record name N-(2-Pentynyl)phthalimide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60429051
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

339310-24-6
Record name N-(2-Pentynyl)phthalimide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60429051
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-(2-Pentynyl)phthalimide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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